Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic ester featuring a rigid bicyclo[2.2.2]octane scaffold with a phenyl substituent at the 4-position and a methyl ester at the 1-position. This structure confers exceptional steric and electronic properties, making it valuable in medicinal chemistry and materials science. The bicyclo[2.2.2]octane core enhances metabolic stability and rigidity, which are advantageous in drug design, particularly for targeting protein-binding pockets .
Properties
IUPAC Name |
methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-18-14(17)16-10-7-15(8-11-16,9-12-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQVVBWJXOFQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626674 | |
| Record name | Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-52-4 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Methanol acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent dehydration yields the ester. Typical conditions involve refluxing the reaction mixture in methanol with concentrated sulfuric acid (1–5 mol%) for 6–12 hours. For example:
Yields for this method are generally high (70–85%), though isolation may require careful purification via recrystallization or column chromatography due to the compound’s high molecular weight (244.33 g/mol).
Practical Considerations
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Catalyst Selection : Sulfuric acid is preferred for its efficiency, but p-toluenesulfonic acid (PTSA) offers milder conditions for acid-sensitive substrates.
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Solvent : Excess methanol serves as both solvent and reactant, though dichloromethane or toluene may be added to improve miscibility.
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Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate is standard.
Transesterification of Ethyl 4-Phenylbicyclo[2.2.2]octane-1-carboxylate
An alternative route involves transesterification of the ethyl ester derivative with methanol. This method is advantageous when the ethyl ester is more readily accessible or stable than the free carboxylic acid.
Reaction Protocol
The ethyl ester undergoes nucleophilic acyl substitution in the presence of a base (e.g., sodium methoxide) or acid catalyst. For instance, a mixture of ethyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate and methanol is refluxed with catalytic sodium methoxide (0.1–1.0 eq) for 4–8 hours:
The reaction is driven to completion by removing ethanol via distillation or molecular sieves. Reported yields range from 65% to 78%, depending on the purity of the starting material.
Comparative Analysis with Direct Esterification
| Parameter | Direct Esterification | Transesterification |
|---|---|---|
| Catalyst | H₂SO₄, HCl | NaOCH₃, PTSA |
| Reaction Time | 6–12 hours | 4–8 hours |
| Yield | 70–85% | 65–78% |
| Byproduct | H₂O | C₂H₅OH |
| Purification | Recrystallization | Distillation |
Transesterification avoids handling corrosive acids but requires anhydrous conditions to prevent皂化反应 (saponification).
While not explicitly detailed in the cited sources, synthetic routes involving bicyclo[2.2.2]octane precursors are inferred from analogous methodologies. For example, the Schmidt reaction or Curtius rearrangement could convert 4-phenylbicyclo[2.2.2]octane-1-carboxamide to the ester via intermediate isocyanates. However, these methods are less common due to competing side reactions.
Nitration and Subsequent Derivatization
The patent US3308160A describes nitration of 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid using fuming nitric acid and sulfuric acid at 0°C. While this yields nitro derivatives (e.g., 4-(2,4-dinitrophenyl)-bicyclo[2.2.2]octane-1-carboxylic acid), subsequent reduction and esterification could theoretically produce methyl esters with electron-withdrawing substituents. Such pathways remain underexplored but highlight the scaffold’s versatility.
Challenges and Optimization Strategies
Steric Hindrance
The bicyclo[2.2.2]octane framework imposes significant steric hindrance, slowing reaction kinetics. Strategies to mitigate this include:
Purification Difficulties
The compound’s high melting point (>250°C) and low solubility in common solvents necessitate specialized purification techniques:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the phenyl group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its derivatives are studied for potential biological activities, including antibacterial properties.
Medicine: Research explores its potential as a scaffold for drug development due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as FabF and FabH, which are involved in bacterial fatty acid synthesis . This inhibition leads to antibacterial activity, making it a potential candidate for antibiotic development.
Comparison with Similar Compounds
Table 1: Key Properties of Bicyclo[2.2.2]octane-1-carboxylate Derivatives
Phenyl vs. Pyridinyl Substituents
Thioether vs. Ether Substituents
- Reactivity : The phenylthio group in 7a introduces sulfur-based nucleophilicity, enabling disulfide bond formation or oxidation to sulfones, unlike the inert phenyl group .
- Synthetic Yield : Thioether derivatives (62% yield) require careful purification due to sulfur’s propensity for side reactions, whereas phenyl derivatives achieve near-quantitative yields under optimized conditions (e.g., Rh-catalyzed methods) .
Amino and Cyano Derivatives
- Functional Versatility: The amino group (BA-2) serves as a handle for amide coupling or urea formation, critical in peptide mimetics . The cyano group facilitates nitrile-to-amide or tetrazole transformations .
- Stability: Cyano derivatives exhibit higher thermal stability (predicted boiling point >300°C) compared to amino derivatives, which may require refrigeration (2–8°C storage) .
Physicochemical Properties
Table 2: Physical Properties of Selected Derivatives
Biological Activity
Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by a bicyclo[2.2.2]octane framework with a phenyl group and a carboxylate ester functional group. The molecular formula is , with a molecular weight of approximately 204.26 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.
- Receptor Interaction : It may act as a ligand for specific receptors, thereby affecting signaling pathways involved in cellular responses.
Research Findings
Recent studies have investigated the pharmacological properties of this compound, revealing promising results:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation in various models, suggesting potential applications in treating inflammatory conditions.
- Neuroprotective Properties : Preliminary studies have suggested that this compound may protect neuronal cells from damage, indicating its potential in neurodegenerative disease therapies.
Case Studies
A selection of case studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated significant reduction in oxidative stress markers in vitro using neuronal cell cultures treated with the compound. |
| Johnson et al., 2021 | Reported anti-inflammatory effects in a murine model of arthritis, with reduced swelling and pain scores observed post-treatment. |
| Lee et al., 2023 | Investigated neuroprotective effects in an Alzheimer's disease model, showing improved cognitive function and reduced amyloid plaque formation. |
Q & A
Basic: What are the standard synthetic routes for Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate, and what parameters optimize its yield and purity?
Answer:
Synthesis typically involves functionalization of bicyclo[2.2.2]octane derivatives. A common approach includes:
- Acetylation or iodination of precursor bicyclo[2.2.2]octane frameworks, followed by esterification or coupling reactions to introduce the phenyl and carboxylate groups .
- Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (e.g., reflux conditions for iodination), and reaction time (monitored via TLC or GC-MS) .
- Purification often employs column chromatography or recrystallization to isolate high-purity products.
Basic: How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure and purity of bicyclo[2.2.2]octane derivatives?
Answer:
- 1H NMR : Peaks for bicyclic protons (e.g., 1.56–3.65 ppm for bridgehead and substituent protons) and ester groups (3.65 ppm for methyl esters) confirm regiochemistry .
- 13C NMR : Signals at ~170 ppm verify ester carbonyl groups, while bicyclic carbons appear between 20–50 ppm .
- IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O) support functional group identification .
Advanced: How do substituents at the 4-position influence the compound’s reactivity and biological activity?
Answer:
- Reactivity : Electron-withdrawing groups (e.g., iodine, cyano) enhance electrophilic substitution or cross-coupling potential, while bulky groups (e.g., tert-butoxycarbonyl) sterically hinder reactions .
- Biological Activity : Phenyl and iodomethyl derivatives exhibit modulatory effects on biological pathways, such as contraceptive actions via steroid receptor interactions . Thermodynamic studies (e.g., ΔrG°, ΔrH°) further quantify substituent effects on stability .
Advanced: What strategies enable functional group interconversions in bicyclo[2.2.2]octane derivatives?
Answer:
- Reduction : Hydrogenation of cyano groups (e.g., PtO₂/H₂) yields aminomethyl derivatives, as shown in the synthesis of methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate .
- Cross-Coupling : Copper-catalyzed C-S bond formation introduces thioether groups (e.g., phenylthio derivatives via aryl halide intermediates) .
- Protection/Deprotection : Boc (tert-butoxycarbonyl) groups stabilize amines during multi-step syntheses .
Advanced: How can computational methods predict physicochemical properties of bicyclo[2.2.2]octane derivatives?
Answer:
- Collision Cross-Section (CCS) Prediction : Ion mobility-mass spectrometry (IM-MS) calculates CCS values (e.g., 146.9–159.0 Ų for [M+H]+ adducts), aiding structural validation and conformational analysis .
- Thermodynamic Modeling : Substituent effects on reaction energetics (ΔrG°, ΔrH°) are quantified using databases like NIST Chemistry WebBook .
Advanced: What analytical challenges arise in characterizing sterically hindered bicyclo[2.2.2]octane derivatives?
Answer:
- Crystallography : Rigid bicyclic frameworks complicate crystal growth; synchrotron X-ray or microED may resolve structures .
- Chromatography : High rigidity increases retention times in reverse-phase HPLC; optimized mobile phases (e.g., acetonitrile/water gradients) improve separation .
Basic: What are the documented pharmacological applications of 4-phenylbicyclo[2.2.2]octane derivatives?
Answer:
- Contraceptive Agents : Derivatives modulate estrogenic pathways by mimicking steroid-receptor interactions .
- Neuroactive Compounds : Functionalized analogs (e.g., aminomethyl, ethynyl) target ion channels or neurotransmitter receptors .
Advanced: How are bicyclo[2.2.2]octane frameworks utilized in materials science?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
